4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one
Description
The compound “4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one” is a structurally complex molecule featuring a cyclohexa-2,5-dien-1-one core substituted with chlorine atoms at the 2- and 6-positions. A 1,5-naphthyridine moiety is fused to the cyclohexadienone ring, with an acetyl group at position 7 and a cyclohexyl-imino group modified by a dimethylamino-methyl substituent at position 6.
Properties
Molecular Formula |
C25H26Cl2N4O2 |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-[7-acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C25H26Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17H,4-7,13H2,1-3H3 |
InChI Key |
KSZMCTULBSPHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=C3C=C(C(=O)C(=C3)Cl)Cl)N=C2C1=NC4CCC(CC4)CN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Evidence
Table 1: Structural Comparison of Cyclohexadienone Derivatives
Electronic and Reactivity Differences
- Electrophilicity : The target compound’s 2,6-dichloro substituents increase electrophilicity compared to the nitro group in ’s compound, which may enhance susceptibility to nucleophilic attack.
- Steric Effects: The cyclohexyl-imino group in the target compound adds steric bulk, possibly hindering interactions at the naphthyridine site compared to simpler imino derivatives .
Crystallographic and Spectroscopic Data
- and provide crystallographic parameters for 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one, including bond angles (e.g., C8—N1—C1—C2: −179.40°) and torsion angles (e.g., N1—C1—C2—C7: 177.42°). These metrics suggest planar arrangements in analogous structures, which may differ in the target compound due to steric clashes from the cyclohexyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
